N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by its unique substitution pattern:
- N4 position: 3-methoxyphenyl group, introducing electron-donating properties.
- Position 1: Phenyl group, contributing to aromatic stacking interactions.
This compound belongs to a class of molecules investigated for kinase inhibition, particularly JAK3 selectivity, due to the pyrazolo[3,4-d]pyrimidine scaffold’s ability to mimic purine nucleotides .
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O/c1-32-20-11-5-8-18(13-20)28-22-21-16-27-31(19-9-3-2-4-10-19)23(21)30-24(29-22)26-15-17-7-6-12-25-14-17/h2-14,16H,15H2,1H3,(H2,26,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOPSGQUEXYTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 3-methoxyphenyl and phenyl groups can be done via substitution reactions using suitable reagents and catalysts.
Coupling reactions: The pyridin-3-ylmethyl group can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups under appropriate conditions.
Coupling reactions: As mentioned earlier, coupling reactions such as Suzuki-Miyaura coupling can be used to introduce various substituents.
Scientific Research Applications
N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and thereby affecting various cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Research Findings
Substituent Effects on Bioactivity
- N4 3-Methoxyphenyl vs. Halogenated Analogs: The 3-methoxyphenyl group in the target compound (vs.
- Pyridin-3-ylmethyl at N6 : Unlike ethyl or propyl groups (e.g., ), this substituent introduces a basic nitrogen, enhancing solubility and enabling π-π interactions with kinase hinge regions .
Physicochemical Properties
- Solubility : The pyridinylmethyl group likely improves aqueous solubility compared to analogs with hydrophobic N6 substituents (e.g., 0.5 µg/mL solubility for ethyl-substituted compound ).
- Thermal Stability : Methoxy-substituted analogs exhibit higher melting points (e.g., 243–245°C for 2-MeO-Ph derivative ), suggesting robust crystalline packing.
Biological Activity
N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, identified by its CAS number 955338-00-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 415.47 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. Specifically, this compound has been studied for its inhibitory effects on casein kinase 1 (CK1), which plays a crucial role in cell cycle regulation and has been implicated in cancer and neurodegenerative diseases .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : The compound demonstrates potential as a CK1 inhibitor, which may contribute to its anticancer properties. Inhibitors of CK1 have shown effectiveness against various cancer cell lines .
- Neuroprotective Effects : Given the role of CK1 in neurodegenerative disorders, this compound may also exhibit neuroprotective properties by modulating CK1 activity .
Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
- Inhibition of CK1 : A derivative with structural similarities to N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine showed an IC50 value of 78 nM against CK1, suggesting strong inhibitory potential .
- Antitumor Activity : A related study indicated that modifications to the pyrazolo structure enhanced antitumor activity against specific cancer types. The introduction of various substituents significantly influenced the potency against cancer cell lines .
Data Table: Biological Activities and Potency
| Compound | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine | CK1 | TBD | Anticancer |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | CK1 | 78 | Anticancer |
| Pyrido[2,3-d]pyrimidine derivative | Various kinases | TBD | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
